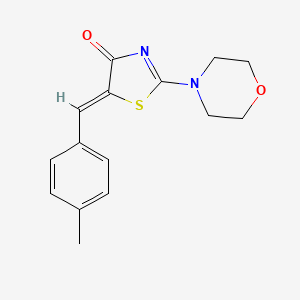
2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as etazolate, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. It was initially developed as an anxiolytic drug, but later research has shown its potential in various scientific fields.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Isoindole-1,3-dione derivatives, including 2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione, are synthesized and characterized to explore their structural properties and potential applications. The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives demonstrates the versatility of these compounds in organic synthesis. These derivatives are obtained through reactions starting from 3-sulfolene, highlighting the methods to create amino, triazole, and hydroxyl analogues (Tan et al., 2016). The crystal and molecular structure of a related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, was analyzed using X-ray single-crystal diffraction, revealing non-planar molecular structures and intermolecular hydrogen bonding, underscoring the importance of structural analysis in understanding the properties of these compounds (Duru et al., 2018).
Biological and Photophysical Properties
The investigation into the biological activities of isoindole-1,3-dione derivatives reveals their potential in various applications. For instance, the evaluation of xanthine oxidase inhibitory properties of isoindoline-1,3-dion derivatives indicates their potential therapeutic applications. These compounds show significant inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, suggesting their use in managing conditions like gout (Gunduğdu et al., 2020). Furthermore, the photophysical properties of ESIPT (excited-state intramolecular proton transfer) inspired fluorescent derivatives have been studied, highlighting the solvent polarity sensitivity and thermal stability of these compounds, suggesting their potential applications in fluorescent materials and sensors (Deshmukh & Sekar, 2015).
Anticancer Activity
The synthesis and evaluation of isoindole-1,3(2H)-dione compounds containing different functional groups have demonstrated significant anticancer activities. These activities vary depending on the substituents attached to the isoindole-1,3(2H)-dione skeleton, indicating the importance of structural modifications in designing compounds with potential therapeutic applications (Tan et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-ethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(17)19/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGRYNXZCZEIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351590 |
Source


|
| Record name | ST50191166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39953-63-4 |
Source


|
| Record name | ST50191166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)


![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)
![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

